Fmoc-O-trityl-L-homoserine
Overview
Description
Fmoc-O-trityl-L-homoserine, also known as N-α-Fmoc-O-trityl-L-homoserine, is a derivative of the amino acid homoserine. It is commonly used as a building block in solid-phase peptide synthesis, particularly in the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The compound is characterized by the presence of a trityl group protecting the hydroxyl side chain and an Fmoc group protecting the amino group.
Mechanism of Action
Target of Action
Fmoc-O-trityl-L-homoserine, also known as Fmoc-Hse(Trt)-OH, is a building block used in peptide synthesis . Its primary targets are the amino acids in the peptide chain that are being synthesized. The role of Fmoc-Hse(Trt)-OH is to enable side-chain modification of homoserine serines .
Mode of Action
Fmoc-Hse(Trt)-OH interacts with its targets (amino acids) through a process called Fmoc solid-phase peptide synthesis . The Trt (trityl) group can be removed with 1% TFA (trifluoroacetic acid) in DCM (dichloromethane) containing 5% TIS (triisopropylsilane), enabling the side-chain hydroxyl group to be selectively modified while the derivative is attached to the solid support .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Hse(Trt)-OH are those involved in peptide synthesis. The compound allows for the selective modification of the side-chain hydroxyl group of homoserine serines, which can lead to the creation of peptides with specific properties .
Result of Action
The result of Fmoc-Hse(Trt)-OH’s action is the creation of peptides with selectively modified homoserine serines. This can lead to peptides with specific properties, depending on the desired outcome of the synthesis .
Action Environment
The action of Fmoc-Hse(Trt)-OH can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, with a recommended storage temperature of 15-25°C . Additionally, the effectiveness of the Trt group removal can be influenced by the concentration of TFA and TIS in the DCM .
Biochemical Analysis
Biochemical Properties
Fmoc-Hse(Trt)-OH plays a crucial role in biochemical reactions, particularly in peptide synthesis . The Trt group can be removed with 1% TFA in DCM containing 5% TIS, enabling the side-chain hydroxyl group of Fmoc-Hse(Trt)-OH to be selectively modified while the derivative is attached to the solid support .
Molecular Mechanism
The molecular mechanism of Fmoc-Hse(Trt)-OH primarily involves its role in peptide synthesis. The compound’s Trt group can be removed, allowing for the selective modification of the side-chain hydroxyl group . This process is crucial for the synthesis of specific peptides.
Temporal Effects in Laboratory Settings
In laboratory settings, Fmoc-Hse(Trt)-OH is stable under standard conditions . The long-term effects of Fmoc-Hse(Trt)-OH on cellular function in in vitro or in vivo studies have not been extensively reported in the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-trityl-L-homoserine typically involves the protection of the amino and hydroxyl groups of L-homoserine. The process begins with the protection of the hydroxyl group using trityl chloride in the presence of a base such as pyridine. This is followed by the protection of the amino group with Fmoc chloride in the presence of a base like sodium carbonate. The reaction conditions usually involve anhydrous solvents such as dichloromethane and dimethylformamide to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-O-trityl-L-homoserine undergoes several types of chemical reactions, including:
Deprotection Reactions: The trityl group can be removed using trifluoroacetic acid in dichloromethane containing triisopropylsilane, while the Fmoc group can be removed using piperidine in dimethylformamide.
Substitution Reactions:
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the trityl group.
Piperidine: Used for the removal of the Fmoc group.
Dichloromethane (DCM): and Dimethylformamide (DMF) : Common solvents used in the reactions.
Major Products Formed
Deprotected Homoserine: Formed after the removal of the trityl and Fmoc groups.
Functionalized Homoserine Derivatives: Formed through substitution reactions on the hydroxyl group.
Scientific Research Applications
Chemistry
Fmoc-O-trityl-L-homoserine is widely used in peptide synthesis, particularly in the Fmoc solid-phase peptide synthesis (SPPS) method. It serves as a building block for the synthesis of peptides and proteins with modified side chains .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based inhibitors and probes .
Medicine
The compound is used in the development of peptide-based therapeutics, including drugs targeting specific proteins or enzymes. It is also utilized in the synthesis of peptide vaccines and diagnostic agents .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also employed in the production of peptide-based materials for various applications .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ser(tBu)-OH: A similar compound where the hydroxyl group is protected by a tert-butyl group instead of a trityl group.
Fmoc-Thr(tBu)-OH: Another similar compound with a tert-butyl-protected hydroxyl group on threonine.
Uniqueness
Fmoc-O-trityl-L-homoserine is unique due to the presence of the trityl group, which provides a different level of protection and reactivity compared to tert-butyl-protected analogs. The trityl group can be removed under milder conditions, making it suitable for specific synthetic applications where the preservation of sensitive functional groups is crucial .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-trityloxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)/t35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTREFXHXPNEJN-DHUJRADRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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